molecular formula C16H15FN2O4 B4039595 2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide

2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide

Cat. No.: B4039595
M. Wt: 318.30 g/mol
InChI Key: ZABGQTSNYLKXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenoxy group and a nitrophenyl group attached to a propanamide backbone

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

    Synthesis of 2-(2-fluorophenoxy)propanoic acid: This involves the reaction of 2-fluorophenol with a suitable alkylating agent like 2-bromopropanoic acid under basic conditions.

    Amidation Reaction: The final step involves the reaction of 2-(2-fluorophenoxy)propanoic acid with 2-methyl-5-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-(2-fluorophenoxy)-N-(2-methyl-5-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-fluorophenoxy)propanoic acid and 2-methyl-5-nitroaniline.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorophenoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenoxy)-N-(2-methylphenyl)propanamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide: Substitution of fluorine with chlorine can alter the compound’s properties.

    2-(2-fluorophenoxy)-N-(2-methyl-4-nitrophenyl)propanamide: Positional isomer with the nitro group in a different position, affecting its reactivity and interactions.

Uniqueness

2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-10-7-8-12(19(21)22)9-14(10)18-16(20)11(2)23-15-6-4-3-5-13(15)17/h3-9,11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABGQTSNYLKXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(2-fluorophenoxy)-N-(2-methyl-5-nitrophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.